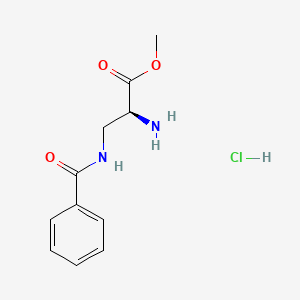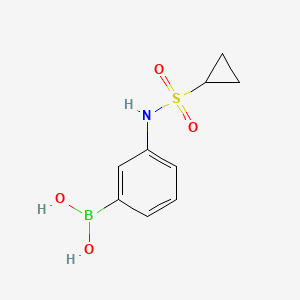
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1305711-72-1 . It has a molecular weight of 229.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is a powder with a molecular weight of 229.7 .Applications De Recherche Scientifique
Cancer Therapy
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in cancer therapy. This compound, though structurally different, shares some chemical motif similarities with the target compound and has been reviewed for its preclinical antitumor efficacy in several cancer models. Its effects are attributed to both S1PR-dependent and independent mechanisms, indicating a complex interaction with cellular pathways (Li Zhang et al., 2013).
Flavor Chemistry in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for the flavor of many food products, highlights the importance of understanding the production and degradation of these compounds from amino acids. This study emphasizes the metabolic conversions and microbial interactions influencing the formation of flavor compounds, which could be relevant to research on Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride in food chemistry (B. Smit et al., 2009).
Environmental Science
A review on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals offers insights into how similar chemical compounds interact with the environment. Understanding the sorption processes can help in predicting the environmental fate and mobility of such compounds, which may also apply to research on Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride (D. Werner et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
methyl 3-amino-2-(4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQXWPMPQETIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)









![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)